2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine ring fused with a piperazine moiety, which is further connected to a cyclopenta[b]pyridine structure. The presence of a dimethylamino group and a carbonitrile group adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Cyclopenta[b]pyridine Formation: The cyclopenta[b]pyridine structure is formed through a cyclization reaction, often involving a Diels-Alder reaction between a diene and a dienophile.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency, employing catalysts to increase yield, and implementing purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms
Reduction: Reduced derivatives with fewer double bonds or functional groups
Substitution: Substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a protein kinase inhibitor, which could be useful in cancer treatment.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms, aiding in the discovery of new therapeutic targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used as a starting reagent in various syntheses.
2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile: A similar compound with slight structural variations.
2-4-(N-Boc)piperazin-1-yl pyrimidine-5-boronic acid pinacol ester: Another derivative with a boronic acid ester group.
Uniqueness
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct biological activities and chemical reactivity. Its potential as a protein kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C19H23N7 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H23N7/c1-24(2)17-11-18(22-13-21-17)25-6-8-26(9-7-25)19-15(12-20)10-14-4-3-5-16(14)23-19/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
NCTVTVCXGFHGGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N |
Origin of Product |
United States |
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